1,3,3-Trimethylcyclobutan-1-amine
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Overview
Description
1,3,3-Trimethylcyclobutan-1-amine is an organic compound that belongs to the class of cycloalkylamines. Cycloalkylamines are cyclic hydrocarbons with an amine group attached to the ring. This compound is characterized by a cyclobutane ring with three methyl groups attached to the first and third carbon atoms, and an amine group attached to the first carbon atom. The molecular formula of this compound is C7H15N.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylcyclobutan-1-amine can be synthesized through various methods. One common method involves the alkylation of ammonia with a suitable cyclobutane derivative. For example, the reaction of 1,3,3-Trimethylcyclobutan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,3,3-Trimethylcyclobutan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclobutane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog with a cyclobutane ring and an amine group.
1,2,2-Trimethylcyclobutan-1-amine: A structural isomer with different methyl group positions.
Cyclopropylamine: A smaller ring analog with similar chemical properties.
Uniqueness
1,3,3-Trimethylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups provides steric bulk, affecting the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,3,3-trimethylcyclobutan-1-amine |
InChI |
InChI=1S/C7H15N/c1-6(2)4-7(3,8)5-6/h4-5,8H2,1-3H3 |
InChI Key |
DHBXJPMOXFTSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)N)C |
Origin of Product |
United States |
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